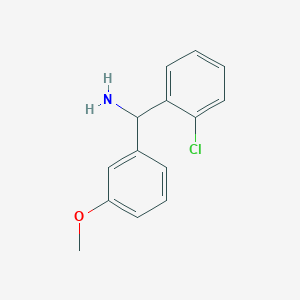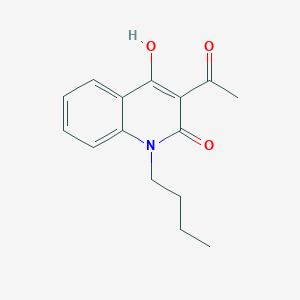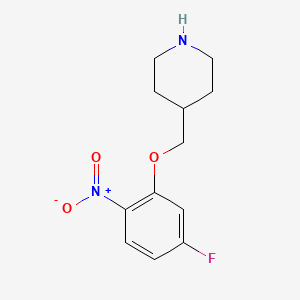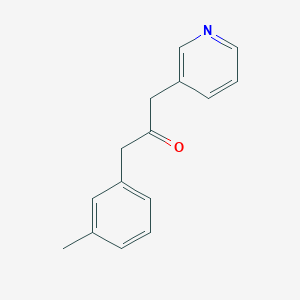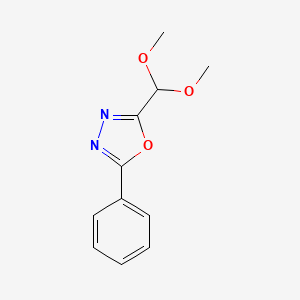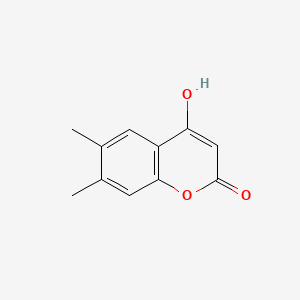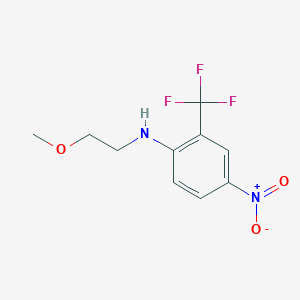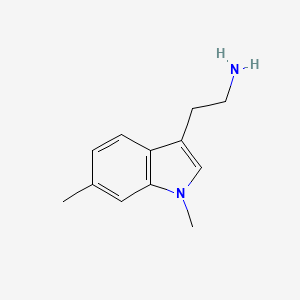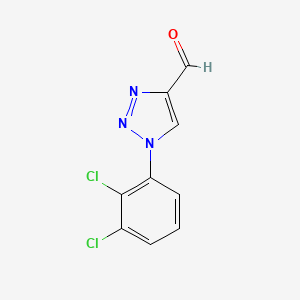
1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
描述
1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a triazole ring, which is further substituted with a carbaldehyde group
准备方法
The synthesis of 1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under controlled conditions.
Post-Reaction Treatment: After the reaction, the mixture is treated with a suitable solvent to isolate the crude product.
For industrial production, the method is optimized to ensure high yield and purity while minimizing waste and cost. The process involves the use of protonic solvents for after-treatment and refining, resulting in a product with a purity of over 99.5% and a yield of more than 59.5% .
化学反应分析
1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
科学研究应用
1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to act on various enzymes and receptors, modulating their activity and leading to the desired biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
相似化合物的比较
1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
2,3-Dichlorophenylpiperazine: This compound is a precursor in the synthesis of aripiprazole and exhibits partial agonist activity at dopamine receptors.
3,4-Dichlorophenylpiperazine: Known for its serotonin-releasing properties and β1-adrenergic receptor blocking activity.
3,4,5-Trichlorophenylpiperazine: A highly regarded compound with significant biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(2,3-dichlorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O/c10-7-2-1-3-8(9(7)11)14-4-6(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODALYNTXJZJHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1455729.png)
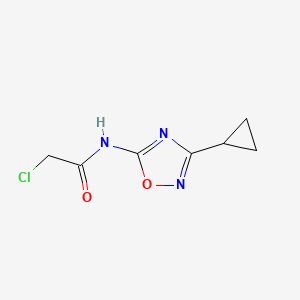
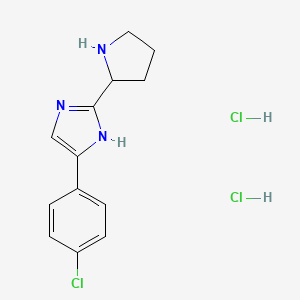
![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B1455733.png)
![6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid](/img/structure/B1455736.png)
